molecular formula C7H7BrO B123540 4-Bromoanisole CAS No. 104-92-7

4-Bromoanisole

Cat. No. B123540
CAS RN: 104-92-7
M. Wt: 187.03 g/mol
InChI Key: QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Patent
US08618320B2

Procedure details

Bromination using NBS has been found to be applicable for use with a wide range of aromatic starting materials or substrates, as is summarized in Table 1. For example, anisole can be brominated by use of 1 equivalent of NBS in the presence of 5 mol % of ZrCl4 at −78° C. to afford p-bromoanisole in 98% yield as sole product (Table 1, Entry 1). However, in the absence of ZrCl4 the halogenation does not proceed, even at room temperature (Table 1, Entry 1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[C:9]1([O:15][CH3:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[Br:8][C:12]1[CH:13]=[CH:14][C:9]([O:15][CH3:16])=[CH:10][CH:11]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.